molecular formula C32H35OP B12877633 2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol

2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol

Cat. No.: B12877633
M. Wt: 466.6 g/mol
InChI Key: BRTACWKAVFPCTL-UHFFFAOYSA-N
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Description

2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol is a chemical compound known for its unique structure and properties. It is a phosphine ligand that has been widely used in various chemical reactions, particularly in catalysis. The compound’s structure consists of a binaphthyl backbone with a dicyclohexylphosphino group attached, making it a valuable tool in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the coupling process. The reaction conditions include:

    Solvent: Toluene or tetrahydrofuran (THF)

    Temperature: 80-100°C

    Catalyst: Palladium(II) acetate or similar palladium complexes

    Base: Potassium carbonate or sodium tert-butoxide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control

    Purification: through crystallization or chromatography to obtain high-purity product

    Quality control: measures to ensure consistency and safety in the final product

Chemical Reactions Analysis

Types of Reactions

2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions.

    Coordination: It acts as a ligand, coordinating with metals to form complexes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Substitution: Aryl halides and organometallic reagents (e.g., Grignard reagents) under palladium catalysis.

    Coordination: Transition metals like palladium, nickel, and platinum in various solvents.

Major Products

    Phosphine oxides: from oxidation reactions.

    Aryl-substituted products: from cross-coupling reactions.

    Metal complexes: from coordination reactions.

Scientific Research Applications

2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic processes. The dicyclohexylphosphino group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The binaphthyl backbone provides steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions. The molecular targets and pathways involved include:

    Transition metal centers: Palladium, nickel, and platinum.

    Catalytic cycles: Involving oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dicyclohexylphosphino)biphenyl
  • 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
  • CyJohnPhos

Uniqueness

2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol stands out due to its binaphthyl backbone, which provides unique steric and electronic properties. This makes it particularly effective in catalytic reactions, offering higher selectivity and efficiency compared to similar compounds. Its ability to form stable complexes with transition metals further enhances its utility in various chemical processes.

Properties

Molecular Formula

C32H35OP

Molecular Weight

466.6 g/mol

IUPAC Name

1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-ol

InChI

InChI=1S/C32H35OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h7-12,17-22,25-26,33H,1-6,13-16H2

InChI Key

BRTACWKAVFPCTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O

Origin of Product

United States

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